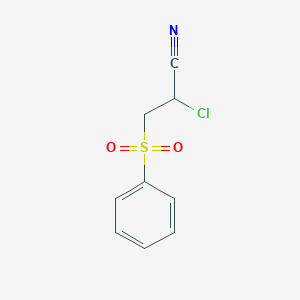

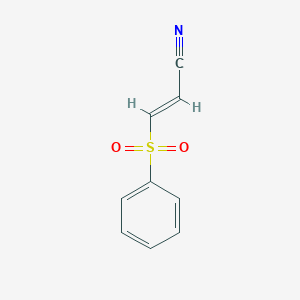

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This compound was first synthesized in the 1970s as a potential drug for the treatment of Parkinson's disease, but its neurotoxicity was soon discovered. Despite its harmful effects, MPTP has since been used extensively in research to model Parkinson's disease in animals and to study the mechanisms of neurodegeneration.

Mécanisme D'action

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.

Effets Biochimiques Et Physiologiques

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine causes selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and other parts of the brain. This results in motor deficits, including tremors, rigidity, and bradykinesia, as well as non-motor symptoms such as cognitive impairment and depression.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine as a model for Parkinson's disease in animals include its ability to selectively destroy dopaminergic neurons and reproduce many of the symptoms of Parkinson's disease. However, there are also limitations to this model, including the fact that it does not fully replicate the progressive nature of the disease and the fact that it may not accurately reflect the underlying mechanisms of human Parkinson's disease.

Orientations Futures

For research on 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine and its role in Parkinson's disease include the development of new animal models that more accurately reflect the human disease, the identification of new targets for therapeutic intervention, and the development of new treatments that can slow or stop the progression of the disease. Additionally, research on the mechanisms of neurodegeneration in Parkinson's disease may lead to a better understanding of other neurodegenerative diseases and the development of new treatments for these conditions.

Méthodes De Synthèse

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine can be synthesized through several methods, including the reaction of 4-phenyl-2-butanone with 2-amino-4-methylpyridine to form 4-phenyl-2-butanone-oxime, which is then converted to 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine through a series of chemical reactions. Another method involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with phenylmagnesium bromide to form a Grignard reagent, which is then reacted with 4-methoxybenzaldehyde to produce 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine.

Applications De Recherche Scientifique

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine has been widely used in scientific research to model Parkinson's disease in animals. When administered to animals, 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits and other symptoms similar to those seen in Parkinson's disease patients. This model has been used to study the mechanisms of neurodegeneration in Parkinson's disease and to test potential treatments.

Propriétés

Numéro CAS |

101092-03-9 |

|---|---|

Nom du produit |

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine |

Formule moléculaire |

C15H15N5O |

Poids moléculaire |

281.31 g/mol |

Nom IUPAC |

6,7-dimethyl-4-phenylmethoxypteridin-2-amine |

InChI |

InChI=1S/C15H15N5O/c1-9-10(2)18-13-12(17-9)14(20-15(16)19-13)21-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,18,19,20) |

Clé InChI |

WQJQFFJAILLJTD-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)N)OCC3=CC=CC=C3)C |

SMILES canonique |

CC1=C(N=C2C(=N1)C(=NC(=N2)N)OCC3=CC=CC=C3)C |

Solubilité |

41.6 [ug/mL] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)

![3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B189713.png)